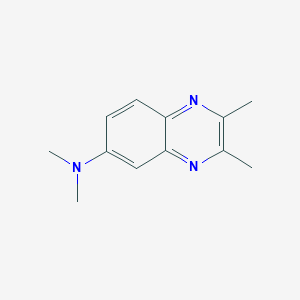
N,N,2,3-Tetramethyl-6-quinoxalinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,2,3-Tetramethyl-6-quinoxalinamine (TMQA) is a heterocyclic compound that has been widely studied for its potential applications in various fields of science. This compound is a quinoxaline derivative, which is a class of organic compounds that contain a nitrogen-containing heterocyclic ring. TMQA has been of particular interest due to its unique chemical properties, which make it a promising candidate for use in scientific research.
Mécanisme D'action
The mechanism of action of N,N,2,3-Tetramethyl-6-quinoxalinamine is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. N,N,2,3-Tetramethyl-6-quinoxalinamine has also been shown to inhibit the activity of certain enzymes, which may contribute to its anticancer properties.
Biochemical and Physiological Effects
N,N,2,3-Tetramethyl-6-quinoxalinamine has been shown to have a number of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and the ability to induce apoptosis in cancer cells. N,N,2,3-Tetramethyl-6-quinoxalinamine has also been shown to have neuroprotective properties, which may make it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N,N,2,3-Tetramethyl-6-quinoxalinamine in lab experiments is its high purity and stability, which make it easy to work with. N,N,2,3-Tetramethyl-6-quinoxalinamine is also relatively inexpensive, which makes it a cost-effective option for researchers. However, one of the limitations of using N,N,2,3-Tetramethyl-6-quinoxalinamine is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in certain experimental conditions.
Orientations Futures
There are a number of future directions for research involving N,N,2,3-Tetramethyl-6-quinoxalinamine, including:
1. Further studies on the mechanism of action of N,N,2,3-Tetramethyl-6-quinoxalinamine, in order to better understand its effects on cells and tissues.
2. Development of new synthesis methods for N,N,2,3-Tetramethyl-6-quinoxalinamine, which may yield higher purity and better yields.
3. Exploration of the potential applications of N,N,2,3-Tetramethyl-6-quinoxalinamine in materials science, such as the synthesis of new organic materials.
4. Investigation of the potential use of N,N,2,3-Tetramethyl-6-quinoxalinamine as a neuroprotective agent, particularly in the treatment of neurodegenerative diseases.
5. Development of new formulations of N,N,2,3-Tetramethyl-6-quinoxalinamine for use in drug delivery systems, in order to improve its bioavailability and efficacy.
Conclusion
In conclusion, N,N,2,3-Tetramethyl-6-quinoxalinamine is a promising compound that has a wide range of potential applications in various fields of science. Its unique chemical properties make it a valuable tool for researchers, and its potential as an anticancer and neuroprotective agent make it a promising candidate for further study. Further research is needed to fully understand the mechanism of action of N,N,2,3-Tetramethyl-6-quinoxalinamine, and to explore its potential applications in materials science and drug delivery systems.
Méthodes De Synthèse
N,N,2,3-Tetramethyl-6-quinoxalinamine can be synthesized through a number of different methods, including the reaction of 2,3-dimethylquinoxaline with dimethylamine in the presence of a catalyst. Another method involves the reaction of 2,3-dimethylquinoxaline with methylamine in the presence of a reducing agent. These methods have been shown to yield high purity N,N,2,3-Tetramethyl-6-quinoxalinamine with good yields.
Applications De Recherche Scientifique
N,N,2,3-Tetramethyl-6-quinoxalinamine has been extensively studied for its potential applications in various fields of science, including biochemistry, pharmacology, and materials science. In biochemistry, N,N,2,3-Tetramethyl-6-quinoxalinamine has been shown to have antioxidant properties, which make it a potential candidate for use in the treatment of diseases such as Alzheimer's and Parkinson's. In pharmacology, N,N,2,3-Tetramethyl-6-quinoxalinamine has been shown to have potential as an anticancer agent, due to its ability to inhibit the growth of cancer cells. In materials science, N,N,2,3-Tetramethyl-6-quinoxalinamine has been used as a precursor for the synthesis of various organic materials, such as polymers and liquid crystals.
Propriétés
Numéro CAS |
109671-46-7 |
|---|---|
Nom du produit |
N,N,2,3-Tetramethyl-6-quinoxalinamine |
Formule moléculaire |
C12H15N3 |
Poids moléculaire |
201.27 g/mol |
Nom IUPAC |
N,N,2,3-tetramethylquinoxalin-6-amine |
InChI |
InChI=1S/C12H15N3/c1-8-9(2)14-12-7-10(15(3)4)5-6-11(12)13-8/h5-7H,1-4H3 |
Clé InChI |
UTCTZGFLUQMBFX-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C2C=C(C=CC2=N1)N(C)C)C |
SMILES canonique |
CC1=C(N=C2C=C(C=CC2=N1)N(C)C)C |
Synonymes |
6-Quinoxalinamine,N,N,2,3-tetramethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






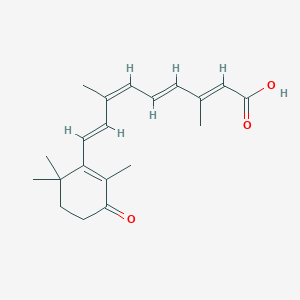
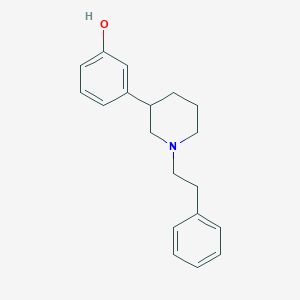
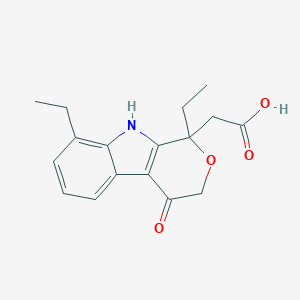

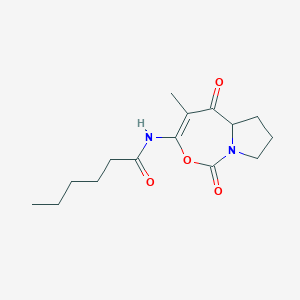

![3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B21466.png)
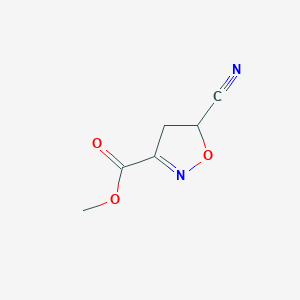

![N-tert-butyl-3-[2-(3-chlorophenyl)ethyl]pyridine-2-carboxamide](/img/structure/B21491.png)
